molecular formula C25H27NO9 B11036588 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11036588
M. Wt: 485.5 g/mol
InChI Key: VYWYLCOXWUBTCX-UHFFFAOYSA-N
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Description

phenylpropanoids . Phenylpropanoids are secondary metabolites found in plants and exhibit various biological activities. Our compound features a complex structure, combining phenolic and amide functionalities.

Preparation Methods

Synthetic Routes:

    Biosynthesis: In nature, this compound is biosynthesized via enzymatic pathways within specific plant species. The biosynthetic route involves the condensation of (a common phenylpropanoid) with (a precursor in fatty acid biosynthesis). Enzymes such as and play crucial roles in this process.

    Chemical Synthesis: In the laboratory, chemists can synthesize this compound using various methods. One approach involves the coupling of with ). The resulting intermediate can then be converted to the final product by amidation with .

Industrial Production:

While industrial-scale production of this specific compound may be limited, its derivatives or analogs find applications in the pharmaceutical and flavor industries.

Chemical Reactions Analysis

Our compound undergoes several reactions:

    Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the pyran ring can yield a diol.

    Substitution: The methoxy groups can be replaced by other functional groups (e.g., halogens or alkyl groups).

    Amidation: The amide linkage can be hydrolyzed or modified.

Common reagents and conditions:

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

    Substitution: Various nucleophiles (e.g., , , or ).

    Amidation: Activation of the carboxylic acid group followed by reaction with an amine.

Major products:

  • Oxidation: Quinone derivatives.
  • Reduction: Diol forms.
  • Substitution: Various substituted analogs.
  • Amidation: The desired amide product.

Scientific Research Applications

    Medicine: Researchers explore its potential as an , given its phenolic structure and potential interactions with cellular targets.

    Phytochemistry: It contributes to the chemical diversity of plants and may have ecological roles.

    Flavor and Fragrance: Related compounds are used in flavoring and perfumery due to their pleasant aroma.

Mechanism of Action

The compound likely exerts its effects through interactions with cellular proteins or enzymes. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern and amide functionality, it shares similarities with other phenylpropanoids, such as curcumin , resveratrol , and eugenol .

Properties

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C25H27NO9/c1-13-8-18(28)23(25(30)35-13)16(14-6-7-19(31-2)17(27)9-14)12-22(29)26-15-10-20(32-3)24(34-5)21(11-15)33-4/h6-11,16,27-28H,12H2,1-5H3,(H,26,29)

InChI Key

VYWYLCOXWUBTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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